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Compound Name: ND-2110

Cat. No.: B609506

An In-depth Technical Guide to the Discovery and Development of Osimertinib

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation, irreversible
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was
developed by AstraZeneca and represents a paradigm of structure-based drug design to
address acquired resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer
(NSCLC).[4][5] This guide provides a detailed overview of the discovery, mechanism of action,
and preclinical and clinical development of Osimertinib for researchers, scientists, and drug
development professionals.

Discovery History: Addressing a Critical Unmet
Need

The development of Osimertinib was driven by a pressing clinical challenge: acquired
resistance to first-generation (e.qg., gefitinib, erlotinib) and second-generation (e.g., afatinib)
EGFR-TKIs. While these drugs were effective in patients with NSCLC harboring activating
EGFR mutations (such as exon 19 deletions or the L858R mutation), resistance typically
developed within 12-14 months.[6] The most common mechanism, accounting for over 50% of
resistance cases, was the emergence of a secondary "gatekeeper" mutation, T790M, in the
EGFR kinase domain.[7][8][9]

The drug discovery program that led to Osimertinib was initiated at AstraZeneca in 2009.[5]
The goal was to develop a TKI that could potently inhibit EGFR with the T790M resistance
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mutation, maintain activity against the initial sensitizing mutations, and, crucially, spare wild-
type (WT) EGFR to minimize toxicity-related side effects like rash and diarrhea.[3][10]

A structure-guided design strategy was employed, starting with the screening of compounds for
selective activity against the T790M mutant form of EGFR.[4][5] This medicinal chemistry effort
led to the identification of a lead compound which was optimized to improve its potency,
selectivity, and pharmacokinetic properties. This process culminated in the selection of
AZD9291 (later named Osimertinib) in 2012 as the clinical candidate.[2] The compound's
unique pyrimidine-based structure allowed it to form a covalent bond with a specific cysteine
residue in the EGFR active site, leading to irreversible inhibition.[9]

Mechanism of Action

EGFR is a receptor tyrosine kinase that plays a vital role in regulating cell proliferation and
survival through downstream signaling cascades.[11][12] In certain NSCLC tumors, activating
mutations cause the EGFR pathway to become constitutively active, driving uncontrolled cell
growth.[13][14]

Osimertinib exerts its therapeutic effect by irreversibly binding to the kinase domain of mutant
EGFR.[15] It forms a covalent bond with the cysteine-797 residue within the ATP-binding
pocket.[8][10] This action blocks the phosphorylation of EGFR and the activation of
downstream pro-survival signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MAPK
pathways.[10][11][15] A key advantage of Osimertinib is its high selectivity for mutant forms of
EGFR (including T790M, L858R, and exon 19 deletions) over the wild-type form, which is
believed to contribute to its favorable safety profile compared to earlier generation TKIs.[3][10]
[16]
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EGFR signaling pathway and Osimertinib's mechanism of action.
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Preclinical Development and Key Experiments

The preclinical evaluation of Osimertinib provided strong evidence of its potency, selectivity,
and in vivo efficacy, supporting its advancement into clinical trials.

Experimental Workflow

The preclinical development followed a logical progression from initial biochemical assays to
cell-based studies and finally to animal models to confirm the drug's therapeutic potential.
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Preclinical development workflow for Osimertinib.
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In Vitro Studies: Potency and Selectivity

Experimental Protocol: EGFR Kinase Inhibition Assay

e Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib
against various forms of the EGFR enzyme.

» Methodology: Recombinant EGFR proteins (wild-type, L858R, L858R/T790M,
ex19del/T790M) were incubated in a reaction buffer containing ATP and a substrate peptide.
Varying concentrations of Osimertinib were added to the reaction wells. The kinase reaction
was allowed to proceed for a specified time at room temperature. The level of substrate
phosphorylation, indicative of enzyme activity, was then quantified using methods such as
ELISA or fluorescence-based assays. IC50 values were calculated by fitting the dose-
response data to a sigmoidal curve.

Experimental Protocol: Cell Proliferation Assay

e Objective: To assess the effect of Osimertinib on the growth of NSCLC cell lines with
different EGFR mutation statuses.

e Methodology: Human NSCLC cell lines, such as H1975 (harboring L858R and T790M
mutations) and PC-9 (harboring an exon 19 deletion), were seeded in 96-well plates.[10]
After allowing the cells to adhere, they were treated with a range of Osimertinib
concentrations for 72 hours. Cell viability was measured using a colorimetric assay like MTS
or a luminescence-based assay like CellTiter-Glo, which quantifies ATP levels as an indicator
of metabolically active cells. The IC50 values for cell growth inhibition were then determined.

Data Presentation: In Vitro Potency and Selectivity of Osimertinib
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Cell Line EGFR Mutation Status Osimertinib IC50 (nM)
PC-9 Exon 19 deletion <15

H1975 L858R / T790M <15

A431 Wild-Type (WT) 480 - 1865

(Data are representative
values compiled from
published preclinical studies)
[10]

The results demonstrated that Osimertinib potently inhibited EGFR phosphorylation in cell lines
with both sensitizing and T790M mutations at significantly lower concentrations than those
required to inhibit wild-type EGFR.[10]

In Vivo Studies: Efficacy and Brain Penetration

Experimental Protocol: NSCLC Tumor Xenograft Model
o Objective: To evaluate the anti-tumor efficacy of Osimertinib in a living organism.

e Methodology: Immunocompromised mice (e.g., SCID or nude mice) were subcutaneously
injected with human NSCLC cells, such as PC9 or H1975.[17][18] Once tumors reached a
palpable size (e.g., 100-200 mm3), the mice were randomized into treatment and control
groups. The treatment group received daily oral doses of Osimertinib, while the control group
received a vehicle solution. Tumor volume and mouse body weight were measured regularly
(e.g., twice weekly) throughout the study. At the end of the study, tumors were excised for
further analysis.

Experimental Protocol: Brain Metastasis Model

» Objective: To assess the ability of Osimertinib to cross the blood-brain barrier and treat
intracranial tumors.

o Methodology: A brain metastasis model was established by intracardiac or intracranial
injection of luciferase-tagged NSCLC cells (e.g., PC9-Luc) into mice.[17][18] Tumor growth in
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the brain was monitored non-invasively using bioluminescence imaging. Once brain
metastases were confirmed, mice were treated with Osimertinib or other EGFR-TKIs. The
effect on tumor burden was quantified by changes in bioluminescence signal over time.[18]
Preclinical studies showed that Osimertinib had greater penetration of the mouse blood-brain
barrier compared to gefitinib, rociletinib, or afatinib and induced sustained tumor regression
in a mouse brain metastases model.[19]

Data Presentation: Brain-to-Plasma Concentration Ratios

Compound Brain-to-Plasma Ratio (Mouse)
Osimertinib ~2.0

Gefitinib ~0.2

Rociletinib ~0.1

Afatinib ~0.05

(Data are representative values from preclinical
comparative studies)[19][20]

Clinical Development and Efficacy

Osimertinib underwent a rapid clinical development program, receiving breakthrough therapy
designation from the FDA in 2014.[2] The AURA series of trials demonstrated its efficacy in
patients who had progressed on prior EGFR-TKI therapy. The FLAURA trial subsequently
established its superiority over first-generation TKIs in the first-line setting.[21][22]

Data Presentation: Key Clinical Trial Efficacy Data
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. Overall Objective
Trial Treatment Comparator . .
. Median PFS  Survival Response
(Setting) Arm Arm
(0S) Rate (ORR)
AURA3 (2nd- _
) ) o Platinum-
Line, Osimertinib 10.1 months 4.4 months 71%
Pemetrexed
T790M+)
FLAURA (1st- ) . Erlotinib or
) Osimertinib o 18.9 months 10.2 months 77%
Line) Gefitinib
LAURA
(Stage lI,
post- Osimertinib Placebo 39.1 months 5.6 months N/A

chemoradiati

on)

(PFS:
Progression-
Free
Survival)[21]
[22][23]

Based on these robust data, Osimertinib received its initial FDA approval in November 2015 for
second-line treatment of metastatic EGFR T790M mutation-positive NSCLC.[2][5] This was
later expanded to include first-line treatment for patients with EGFR-mutated NSCLC and as an

adjuvant therapy after tumor resection.[1][4]

Acquired Resistance to Osimertinib

Despite its efficacy, resistance to Osimertinib eventually develops. Understanding these

mechanisms is crucial for developing next-generation therapies. Resistance can be broadly

categorized as EGFR-dependent or EGFR-independent.

o EGFR-Dependent: The most common on-target resistance mechanism is the acquisition of a

tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of
Osimertinib.[7][8]
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 EGFR-Independent: These "bypass" mechanisms involve the activation of alternative
signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition.
The most frequently observed bypass track is the amplification of the MET proto-oncogene.
[8][24] Other mechanisms include HER2 amplification and activation of the RAS-MAPK
pathway.[24]

___________________________________________________________________
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Mechanisms of acquired resistance to Osimertinib.

Conclusion

The development of Osimertinib is a landmark achievement in precision oncology. Its success
stems from a deep understanding of the molecular basis of resistance to previous therapies, a
highly effective structure-based drug design strategy that yielded a potent and selective
inhibitor, and a well-executed clinical development program that demonstrated clear benefits
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for patients. The story of Osimertinib serves as an exemplary case study in modern drug
discovery and development, highlighting the power of targeting specific genetic alterations in
cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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